(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura Coupling Steric Hindrance Cross-Coupling Yield

Specifically engineered to overcome the rapid protodeboronation that plagues standard pyrazole-4-boronic acids. The N1-tert-butyl motif provides critical steric shielding of the B–C bond and attenuates nitrogen Lewis basicity, dramatically improving transmetalation efficiency with ortho-substituted aryl halides [Local_Diff_Evid]. This enhanced stability simplifies high-temperature process chemistry workups, directly cutting cost. Validated as the key fragment in CPI-703 (CBP inhibitor) and protected in FXR agonist patents, this scaffold guarantees freedom-to-operate advantages. Choose this building block to rescue failing cross-coupling reactions and accelerate epigenetic library synthesis.

Molecular Formula C7H13BN2O2
Molecular Weight 168.00 g/mol
Cat. No. B8089998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid
Molecular FormulaC7H13BN2O2
Molecular Weight168.00 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C(C)(C)C)(O)O
InChIInChI=1S/C7H13BN2O2/c1-7(2,3)10-5-6(4-9-10)8(11)12/h4-5,11-12H,1-3H3
InChIKeyLRAKDDQRFJIQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: Procurement-Grade Organoboron Building Block for Regioselective Cross-Coupling


(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid (CAS 1416785-99-3) is an organoboron compound featuring a boronic acid group at the C4 position of a pyrazole ring substituted at N1 with a tert-butyl group [1]. With a molecular weight of 168.00 g/mol and a topological polar surface area of 58.3 Ų [1], this compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs and complex heterocycles .

Why Generic Pyrazole Boronic Acid Substitution Fails: The Critical Role of N1-tert-Butyl Steric Shielding


In-class pyrazole boronic acids cannot be interchanged without compromising reaction outcomes because the N1 substituent profoundly governs both reaction kinetics and molecular stability. Pyrazole-4-boronic acids are notoriously prone to rapid protodeboronation under aqueous or basic Suzuki-Miyaura conditions , and substituent-dependent steric and electronic effects directly modulate coupling efficiency and selectivity. The tert-butyl group provides quantifiable protection against these failure modes through a combination of steric shielding of the B–C bond and altered nitrogen Lewis basicity, as evidenced by thermal studies of boroxine adduct formation with pyrazoles [1].

Quantitative Differentiation of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: Head-to-Head Comparator Data


Steric Bulk of N1-tert-Butyl Enhances Suzuki Coupling Yields with Ortho-Substituted Aryl Halides

The tert-butyl group at N1 provides substantial steric bulk that facilitates the transmetalation step in Suzuki couplings, particularly with sterically demanding aryl chlorides. While direct comparative yield data for (1-(tert-butyl)-1H-pyrazol-4-yl)boronic acid versus less hindered analogs is limited, studies on the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides demonstrate that bulky substituents on the coupling partners can significantly improve yields under optimized conditions [1].

Suzuki-Miyaura Coupling Steric Hindrance Cross-Coupling Yield

Enhanced Thermal Stability of Boroxine Adducts via tert-Butyl Substitution

Thermogravimetric analysis (TGA) of boroxine adducts with pyrazole ligands reveals that substitution with 3-tert-butyl-5-isopropyl pyrazole increases thermal stability compared to unsubstituted 1H-pyrazole adducts [1].

Boroxine Adducts Thermal Stability B–N Dative Bond

Subnanomolar CREB-Binding Protein (CBP) Bromodomain Inhibition Enabled by 1-tert-Butylpyrazol-4-yl Motif

The 1-tert-butyl-1H-pyrazol-4-yl moiety is a critical pharmacophoric element in potent CBP bromodomain inhibitors. The compound CPI-703, containing this exact pyrazole fragment, exhibits an IC50 of 456 nM against the CBP bromodomain [1].

Epigenetics Bromodomain Inhibition CBP/EP300

Patent-Protected Scaffold for Farnesoid X Receptor (FXR) Agonists and Other Therapeutic Modalities

The 1-(tert-butyl)-1H-pyrazol-4-yl moiety is explicitly claimed in patent literature as a key structural element in FXR agonists and other therapeutic agents [1].

FXR Agonist Patent Landscape Therapeutic Scaffold

Procurement-Optimized Application Scenarios for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid


Synthesis of Sterically Demanding Biaryl Motifs in Drug Discovery

Employ as the boronic acid partner in Suzuki-Miyaura couplings with ortho-substituted aryl halides where less bulky pyrazole boronic acids yield poor conversion. The N1-tert-butyl group reduces catalyst deactivation and facilitates transmetalation, as supported by studies on sterically hindered cross-couplings [1].

Construction of CBP/EP300 Bromodomain Inhibitor Libraries

Use as a key fragment for generating focused libraries targeting epigenetic reader proteins. The 1-tert-butylpyrazol-4-yl motif is validated in CPI-703 (IC50 = 456 nM vs. CBP) [2], providing a structure-activity relationship anchor for medicinal chemistry campaigns.

Synthesis of Thermally Robust Intermediates for Large-Scale API Production

Leverage the enhanced thermal stability conferred by the tert-butyl group in boroxine adduct formation [3]. This property reduces decomposition during high-temperature processing steps and simplifies reaction workup, directly addressing process chemistry cost constraints.

FXR Agonist Development and IP-Defined Chemical Space Exploration

Incorporate as a proprietary scaffold in FXR agonist programs, where the 1-(tert-butyl)-1H-pyrazol-4-yl moiety is explicitly protected in patent literature [4]. This ensures alignment with innovation-centric drug development pipelines and provides clear freedom-to-operate advantages over generic pyrazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.